N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic small molecule featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group at position 6 and an acetamide side chain at position 2. The acetamide moiety is further modified with a 5-chloro-2-methoxyphenyl group, which introduces steric bulk and electron-withdrawing properties. This compound belongs to a class of nitrogen-bridged heterocycles known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition . Its structural complexity arises from the fusion of imidazole and thiazole rings, creating a planar aromatic system that facilitates interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O2S/c1-27-18-7-4-13(21)8-16(18)23-19(26)9-15-11-28-20-24-17(10-25(15)20)12-2-5-14(22)6-3-12/h2-8,10-11H,9H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRWZBKWKLADRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound within the imidazo[2,1-b][1,3]thiazole class that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms that contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the imidazo[2,1-b][1,3]thiazole core followed by acetamide functionalization. Various methods have been employed to optimize yield and purity, including ionic liquid-assisted synthesis which enhances reaction efficiency and reduces toxicity in preliminary studies .
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its antitumor , antimycobacterial , antioxidant , and cytotoxic properties. Below are detailed findings from recent research.
Antitumor Activity
In vitro studies indicate that this compound exhibits significant antitumor activity against several cancer cell lines. For instance:
- MDA-MB-231 (breast cancer) : The compound demonstrated an IC50 value of 1.4 µM, indicating potent inhibition compared to the standard drug sorafenib (IC50 = 5.2 µM) .
- HepG2 (liver cancer) : The compound showed selective activity with an IC50 of 22.6 µM .
Antimycobacterial Activity
The compound has also been screened for its antimycobacterial properties against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was found to be 6.03 µM, which is comparable to established drugs like ethambutol (15.3 µM) and ciprofloxacin (9.4 µM) . This suggests potential utility in treating tuberculosis.
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties similar to well-known antioxidants such as quercetin. It enhances the activity of cytoprotective enzymes like NAD(P) quinone reductase 1 (QR1), which plays a role in detoxifying carcinogens .
Cytotoxicity
Cytotoxicity assays reveal that this compound exhibits low toxicity towards normal cell lines (NIH 3T3), indicating a favorable therapeutic window for potential clinical applications .
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- The imidazo[2,1-b][1,3]thiazole moiety is essential for its antitumor and antimycobacterial activities.
- Substituents such as 5-chloro and 4-fluoro enhance potency against specific cancer cell lines and bacteria.
Summary Table of Biological Activities
Scientific Research Applications
The compound N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic organic molecule that has garnered attention in various scientific research applications. This article delves into its applications, particularly in the fields of medicinal chemistry and pharmacology, supported by data tables and case studies.
Chemical Properties and Structure
This compound belongs to a class of imidazo-thiazole derivatives, characterized by its unique structural features which contribute to its biological activity. The presence of a chloro group, methoxy group, and fluorophenyl moiety enhances its potential interactions with biological targets.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo-thiazole derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, its mechanism involves the inhibition of specific kinases that are crucial for tumor growth and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of PI3K/Akt pathway |
| A549 (Lung) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria suggests potential as a lead compound for antibiotic development.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Candida albicans | 32 µg/mL | Fungicidal |
Neurological Applications
Emerging research indicates that this compound may possess neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases like Alzheimer's due to its ability to inhibit acetylcholinesterase.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with detailed analysis revealing apoptosis induction via caspase activation.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial properties were tested against clinical isolates of Staphylococcus aureus. The compound exhibited potent activity with an MIC of 8 µg/mL, suggesting its potential as a template for developing new antibiotics.
Comparison with Similar Compounds
Data Tables
Table 1: Pharmacological Comparison of Imidazo[2,1-b]thiazole Derivatives
Table 2: Structural Features Influencing Activity
Q & A
Basic: How can researchers optimize synthetic routes for this compound to improve yield and purity?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the imidazo[2,1-b]thiazole core. Key steps include:
- Cyclization: Reacting 4-fluorophenyl-substituted precursors with thiourea derivatives under reflux in ethanol or DMF to form the imidazothiazole ring .
- Acetamide Coupling: Using coupling agents like EDCI/HOBt or triethylamine in anhydrous dichloromethane to attach the N-(5-chloro-2-methoxyphenyl) group .
- Optimization Tips:
Basic: What analytical methods are critical for structural elucidation of this compound?
Answer:
- X-ray Crystallography: Resolves absolute stereochemistry and confirms the imidazothiazole-acetamide linkage. For example, SHELX programs are used for refinement .
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm) confirm substitution patterns on phenyl rings .
- ¹³C NMR: Carbonyl signals (δ ~170 ppm) validate the acetamide group .
- Mass Spectrometry: ESI-MS in positive ion mode detects [M+H]⁺ ions, with isotopic clusters confirming chlorine/fluorine presence .
Basic: How should researchers design initial biological screening assays for this compound?
Answer:
- Target Selection: Prioritize kinases (e.g., VEGFR2) or enzymes (COX-II) due to structural similarities with active imidazothiazole derivatives .
- In Vitro Assays:
- Controls: Include known inhibitors (e.g., sorafenib) and solvent-only controls to validate assay conditions .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data?
Answer:
- Substituent Variation:
- Data Interpretation:
- Contradiction Resolution: If a derivative shows high potency but poor solubility, introduce hydrophilic groups (e.g., sulfonate) while retaining core pharmacophores .
Advanced: What strategies are effective for target identification when mechanistic data is ambiguous?
Answer:
- Chemoproteomics: Use activity-based protein profiling (ABPP) with a biotinylated probe of the compound to pull down interacting proteins .
- Transcriptomics: Compare gene expression profiles (RNA-seq) of treated vs. untreated cells to identify dysregulated pathways .
- Validation:
Advanced: How can researchers address discrepancies in solubility and bioavailability during preclinical studies?
Answer:
- Formulation Optimization:
- Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility .
- Nanoemulsion techniques (e.g., high-pressure homogenization) for intravenous delivery .
- Metabolic Stability:
- Test liver microsome stability (human/rat) with LC-MS/MS to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Introduce deuterium at labile positions to slow CYP450-mediated degradation .
Advanced: What computational methods predict off-target interactions and toxicity risks?
Answer:
- Pharmacophore Modeling: Use Schrödinger’s Phase to map essential binding features and screen for unintended targets (e.g., hERG channel) .
- Toxicity Prediction:
- Apply ADMET predictors (e.g., admetSAR) to estimate hepatotoxicity and mutagenicity risks .
- Validate with zebrafish embryo assays for acute toxicity (LC50) .
Advanced: How can crystallography resolve conflicting data on binding modes in enzyme complexes?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
